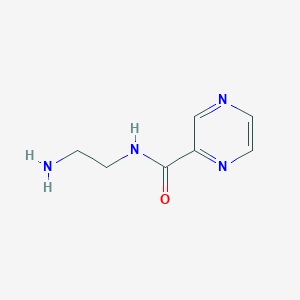

N-(2-氨基乙基)吡嗪-2-甲酰胺

描述

“N-(2-aminoethyl)pyrazine-2-carboxamide” is an organic compound with the molecular formula C7H10N4O . It belongs to the class of pyrazinecarboxamides, which are widely used in various industrial applications, including pharmaceuticals, agrochemicals, and dyes.

Synthesis Analysis

The synthesis of pyrazinamide analogues, such as “N-(2-aminoethyl)pyrazine-2-carboxamide”, generally involves the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides. These, on treatment with amines, give pyrazine-2-carboxamides . Another method involves the reactions of 2,3-pyrazinedicarboxylic anhydride with amines and anilines, forming pyrazine carboxamides in good to excellent yields .

Molecular Structure Analysis

The molecular structure of “N-(2-aminoethyl)pyrazine-2-carboxamide” is represented by the InChI string InChI=1S/C7H10N4O/c8-1-2-11-7(12)6-5-9-3-4-10-6/h3-5H,1-2,8H2,(H,11,12) . The Canonical SMILES representation is C1=CN=C(C=N1)C(=O)NCCN .

Chemical Reactions Analysis

In the reactions of 2,3-pyrazinedicarboxylic anhydride with amines and anilines, pyrazine carboxamides are formed in good to excellent yields. A mechanism is proposed involving ring opening of the anhydride and decarboxylation of the heterocyclic ring .

Physical And Chemical Properties Analysis

“N-(2-aminoethyl)pyrazine-2-carboxamide” has a molecular weight of 166.18 g/mol . It has a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are both 166.08546096 g/mol . The Topological Polar Surface Area is 80.9 Ų .

科学研究应用

合成和表征

- 吡嗪-2-甲酸的氨解已用于合成新型化合物,包括 N-(吡啶-2-基)吡嗪-2-甲酰胺等衍生物。这些化合物使用 FTIR 光谱和紫外/可见光谱等技术进行表征,深入了解它们的分子结构和性质 (Nzikayel, Ij, & Ec, 2017)。

自动化合成

- Raspberry Pi® 等新的开源软件包和硬件已用于吡嗪-2-甲酰胺衍生物的自动化流动制备。这种方法提高了这些化合物合成的效率和控制 (Ingham, Battilocchio, Hawkins, & Ley, 2014)。

生物学评估

- 吡嗪甲酸的各种酰胺,包括 N-(4-甲氧基苄基)吡嗪-2-甲酰胺等衍生物,已显示出显着的抗分枝杆菌活性。这表明它们在开发针对结核病和其他分枝杆菌感染的治疗方法中具有潜力 (Servusová, Eibinová, Doležal, Kubíček, Paterová, Pesko, & Kráľová, 2012)。

腐蚀抑制

- 已研究包括吡嗪-2-甲酰胺在内的甲酰胺衍生物作为盐酸溶液中低碳钢的缓蚀剂。这些化合物展示了有机缓蚀剂如何有效保护金属表面,这可能适用于各种工业环境 (Erami, Amirnasr, Meghdadi, Talebian, Farrokhpour, & Raeissi, 2019)。

化学反应和机理

- 研究探索了吡嗪-2-甲酸酐与胺和苯胺的反应,生成吡嗪甲酰胺。研究表明 N-杂环卡宾中间体的参与,有助于更好地理解这些化合物形成中的化学机理 (Naredla, Dash, & Klumpp, 2013)。

未来方向

作用机制

Target of Action

N-(2-aminoethyl)pyrazine-2-carboxamide is a compound with a molecular formula of C7H10N4O and a molecular weight of 166.18 It is worth noting that pyrazinamide, a compound with a similar structure, is known to be highly specific and active only against mycobacterium tuberculosis .

Mode of Action

Pyrazinamide, a structurally related compound, is known to disrupt membrane energetics and inhibit membrane transport function at slightly acidic ph in mycobacterium tuberculosis

Biochemical Pathways

It’s worth noting that pyrazinamide, a structurally related compound, is known to interfere with fatty acid synthase fas i, which disrupts the bacterium’s ability to synthesize new fatty acids, required for growth and replication .

Pharmacokinetics

Lipophilicity is known to be a key factor related to cell transmembrane transport and other biological processes , which could potentially impact the bioavailability of this compound.

Result of Action

Some pyrazinamide derivatives have been found to inhibit photosynthesis in spinach chloroplasts , suggesting that N-(2-aminoethyl)pyrazine-2-carboxamide might have similar effects.

Action Environment

It’s worth noting that the antifungal activity of some compounds increases approximately linearly with increasing compound lipophilicity up to a certain point, after which significant loss of activity is observed . This suggests that the lipophilicity of N-(2-aminoethyl)pyrazine-2-carboxamide could potentially influence its action and efficacy.

属性

IUPAC Name |

N-(2-aminoethyl)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c8-1-2-11-7(12)6-5-9-3-4-10-6/h3-5H,1-2,8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUKFOPCRAYEMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

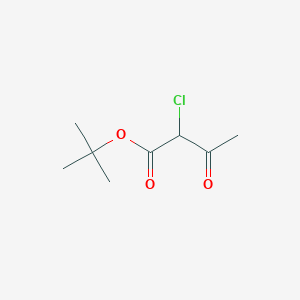

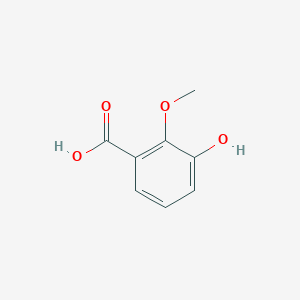

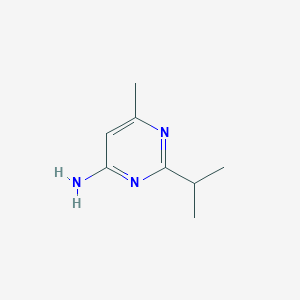

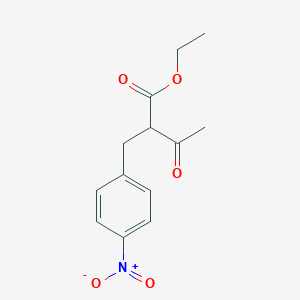

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B1340345.png)

![3-[(4-Fluorophenyl)methyl]azetidine](/img/structure/B1340349.png)

![3,8-Dioxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1340362.png)